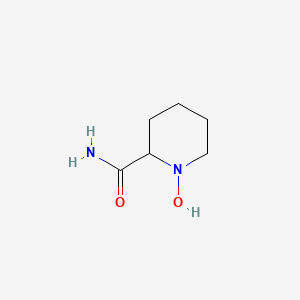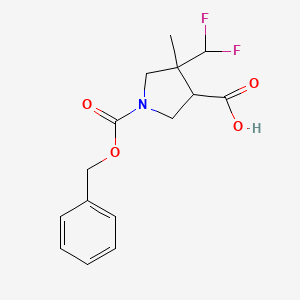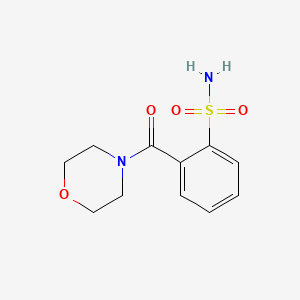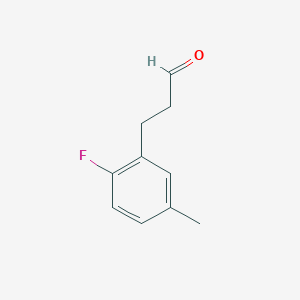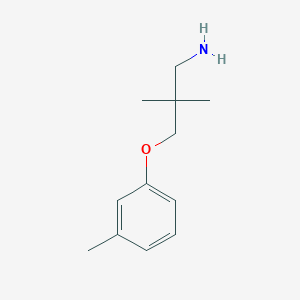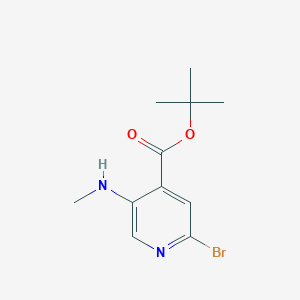
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of piperazine. This is achieved by reacting piperazine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Propanoic Acid Moiety: The protected piperazine is then reacted with a propanoic acid derivative, such as propanoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Various nucleophiles can be introduced to the piperazine ring after Fmoc removal.
Major Products
Deprotected Piperazine: Removal of the Fmoc group yields a free amino group on the piperazine ring, which can be further functionalized.
Wissenschaftliche Forschungsanwendungen
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The primary mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperazine during chemical reactions, preventing unwanted side reactions. The protected amino group can then be selectively deprotected under basic conditions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Uniqueness
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a propanoic acid moiety. This combination allows for versatile applications in peptide synthesis and other chemical processes, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H24N2O4/c1-15(21(25)26)23-10-12-24(13-11-23)22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,25,26) |
InChI-Schlüssel |
NSNCNGCXQQPTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


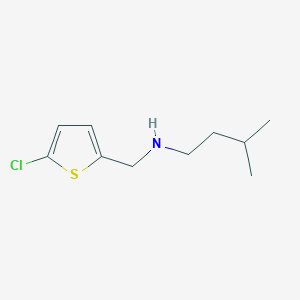
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
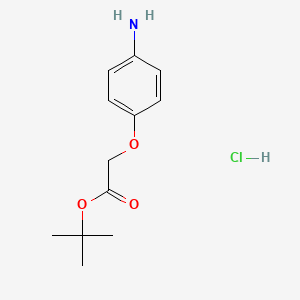
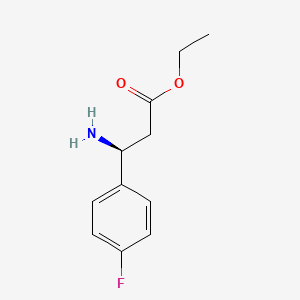
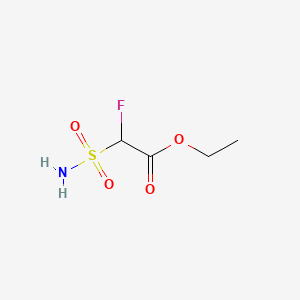
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
